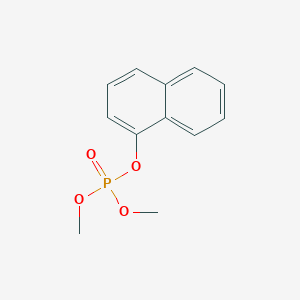

Dimethyl 1-naphthyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17752-78-2 |

|---|---|

Molecular Formula |

C12H13O4P |

Molecular Weight |

252.20 g/mol |

IUPAC Name |

dimethyl naphthalen-1-yl phosphate |

InChI |

InChI=1S/C12H13O4P/c1-14-17(13,15-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChI Key |

OYPGIQMYQJUAEM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Naphthyl Phosphate Esters

Hydrolysis Pathways

Hydrolysis of phosphate (B84403) esters can proceed through various mechanisms, often influenced by catalysis.

The hydrolysis of phosphate esters can be significantly accelerated by acids. In strongly acidic solutions, the mechanism often involves a nucleophilic attack by a water molecule on the phosphorus atom of the protonated substrate. researchgate.net For many phosphate monoesters, a rate maximum is observed around pH 4, which is attributed to the hydrolysis of the monoanion species. researchgate.netfrontiersin.org This process typically occurs with the fission of the phosphorus-oxygen (P-O) bond. researchgate.net The hydrolysis of monoaryl phosphates generally shows acid catalysis, particularly when an electron-withdrawing substituent is present on the aryl group. researchgate.net

General acid catalysis is a key feature in the cleavage of phosphate esters. For instance, in the hydrolysis of esters of 8-dimethylammonium-1-naphthol, the neighboring dimethylammonium group provides efficient general acid catalysis. semanticscholar.org This intramolecular assistance significantly enhances the reactivity towards nucleophiles compared to analogous esters lacking this group. semanticscholar.org The mechanism for the hydrolysis of many acyclic phosphate triesters is believed to be a direct substitution, analogous to an S_N2 reaction, involving a trigonal bipyramidal transition state. thieme-connect.de However, the hydrolysis of phosphinates, which are structurally related to phosphates, can be catalyzed by both mineral and Lewis acids under what are often harsh conditions, such as using an excess of concentrated acid. nih.gov The rate of hydrolysis can be influenced by the pH and the ionic strength of the medium. nih.gov

The hydrolysis of phosphate monoester monoanions can feature proton transfer occurring simultaneously with the departure of the leaving group. frontiersin.org The magnitude of the Brønsted coefficient, βlg, which relates the reaction rate to the pKa of the leaving group, for monoanion hydrolysis is consistent with the protonation of the leaving group in the transition state. frontiersin.org

Neighboring functional groups can play a crucial role in accelerating the hydrolysis of phosphate esters through intramolecular catalysis. A well-documented example is the participation of a dimethylamino or dimethylammonium group positioned ortho or peri to the phosphate ester functionality.

The hydrolysis of substituted-phenyl 3-dialkylaminopropionates is subject to intramolecular catalysis by the dialkylamino group, proceeding via a general base catalysis mechanism. rsc.org In these reactions, the tertiary amine group facilitates the attack of a water molecule. rsc.org Similarly, studies on 2-aminobenzoate (B8764639) esters show that the neighboring amine group provides intramolecular general base catalysis, leading to rate enhancements of 50- to 100-fold compared to analogues where such participation is not possible.

The spontaneous hydrolysis of di-2-pyridyl phosphate (DPP) anion is another example where intramolecular catalysis is invoked. nih.gov Despite a long half-life, its hydrolysis is thousands of times faster than expected. nih.gov Computational and kinetic evidence supports a concerted S_N2(P) mechanism where a pyridine (B92270) nitrogen acts as an intramolecular general base to assist the attack of a water molecule. nih.gov

The rate of phosphate ester hydrolysis is highly dependent on the pH of the solution. Typically, pH-rate profiles for phosphate esters show distinct regions corresponding to different reaction mechanisms. For many monoaryl and diaryl phosphates, a rate maximum is observed in the intermediate pH range (around pH 4), corresponding to the hydrolysis of the monoanion. researchgate.net At very low pH (in strong acid), acid-catalyzed hydrolysis occurs, while at high pH, base-catalyzed hydrolysis dominates. researchgate.netepa.gov In the neutral pH range (approximately 2-8), a so-called neutral hydrolysis mechanism, which is often general-base catalyzed, can be operative. researchgate.netepa.gov For some compounds, the hydrolysis rate is quite stable at a pH of 1 and can be completely stable at pH 8 and above. researchgate.net

The structure of the ester itself has a profound effect on the shape of the pH-rate profile. For example, the profile for 8-carboxy-α-naphthyl phosphate differs fundamentally from that of other naphthyl phosphates due to the influence of the carboxyl group. researchgate.net Environmental factors beyond pH, such as the composition of the solvent, also play a role. The alkaline hydrolysis of bis(p-nitrophenyl) phosphate has been studied in aqueous mixtures with DMSO, dioxane, and acetonitrile (B52724), indicating that solvent properties affect reaction rates. frontiersin.org

Recent studies have also highlighted that hydrolysis rates, rather than just the thermodynamics (hydrolysis energies), are critical in differentiating the roles of molecules like phosphate esters and thioesters in prebiotic chemistry. nih.gov At temperatures suitable for thermophilic organisms, thioesters are favored at acidic pH, whereas phosphate esters are favored at basic pH. nih.gov These findings suggest that the stability of these crucial molecules is tightly linked to environmental pH and temperature, pointing towards an origin of metabolism in cool, acidic to neutral environments. nih.gov

Table 1: pH Dependence of Hydrolysis for Selected Phosphate Esters This table is interactive. You can sort and filter the data.

| Compound | pH Region | Dominant Species/Mechanism | Rate Characteristics | Reference |

|---|---|---|---|---|

| Monoaryl Phosphates | ~pH 4 | Monoanion | Rate maximum | researchgate.net |

| Monoaryl Phosphates | Strong Acid (3-6 M) | Conjugate Acid | Rate maximum (with electron-withdrawing groups) | researchgate.net |

| Phenyl Phosphate | Intermediate pH | Monoanion | Maximum rate | researchgate.net |

| Phenyl Phosphate | pH 1 | Neutral Species | Quite stable | researchgate.net |

| Phenyl Phosphate | ≥ pH 8 | Dianion | Completely stable | researchgate.net |

| 8-Carboxy-α-naphthyl Phosphate | Intermediate pH | Monoanion | Different pH-rate profile from other naphthyl phosphates | researchgate.net |

| Phenyl 2-aminobenzoate | pH 4-9 | Neutral Species | pH-independent plateau (intramolecular catalysis) |

Nucleophilic Substitution Reactions at the Phosphorus Center (SN2(P))

Nucleophilic substitution at a tetrahedral phosphorus center is a fundamental reaction for phosphate esters. thieme-connect.de These reactions can proceed through different mechanisms, but a direct, one-step bimolecular process, termed S_N2(P), is common for acyclic phosphate triesters. thieme-connect.deresearchgate.net This mechanism is analogous to the S_N2 reaction at a saturated carbon atom, involving the formation of a bond between the nucleophile and phosphorus concurrent with the breaking of the bond to the leaving group. thieme-connect.deyoutube.com This process proceeds through a trigonal bipyramidal transition state, typically with inversion of configuration at the phosphorus atom. researchgate.netyoutube.com

The reactivity in S_N2(P) reactions is influenced by both steric and electronic factors. Less sterically hindered substrates generally react faster. youtube.com The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom, as well as solvation, strongly affect the mechanism and the reaction rate. researchgate.net For instance, the large rate differences for the hydrolysis of successive alkyl groups in a phosphate triester allow for selective dealkylation. thieme-connect.de

Certain nucleophiles, known as α-effect nucleophiles, exhibit enhanced reactivity that surpasses what would be predicted based on their basicity (pKa) alone. semanticscholar.org These reactants are characterized by having an electronegative atom with a lone pair of electrons adjacent (alpha) to the nucleophilic center. semanticscholar.org Common examples include hydroxylamine (B1172632), its derivatives, and the hydroperoxide anion. semanticscholar.org

The magnitude of the α-effect is significant in reactions with phosphate esters and depends on the nature of the phosphate ester (monoester, diester, or triester). semanticscholar.org For reactions of hydroxylamine with 2,4-dinitrophenyl phosphate esters, the rate enhancements follow the order: triester > diester > monoester dianion. semanticscholar.org The hydroxylamine anion (NH₂O⁻) is identified as a particularly potent nucleophile towards phosphorus at high pH. semanticscholar.orgresearchgate.net

In the context of naphthyl phosphates, the reactions of diethyl 8-(N,N-dimethylamino)-1-naphthyl phosphate with α-effect nucleophiles like hydroxylamine and its N-methyl derivatives are of special interest. researchgate.net These reactions are subject to powerful intramolecular general acid catalysis by the neighboring dimethylammonium group, leading to rate accelerations of up to 10⁶-fold. researchgate.net Even though the α-effects observed for these naphthyl esters are somewhat smaller than for the more activated 2,4-dinitrophenyl esters, they remain substantial. semanticscholar.org The kinetic reactivity of these α-nucleophiles often follows a Brønsted correlation, where the slope (βnuc) provides insight into the transition state structure. semanticscholar.orgresearchgate.net

Table 2: Comparison of α-Effects for Hydroxylamine Reactions This table is interactive. You can sort and filter the data.

| Phosphate Ester Type | Substrate Example | Estimated Rate Enhancement (α-Effect) | Reference |

|---|---|---|---|

| Monoester Dianion | 2,4-Dinitrophenyl phosphate (ArO–PO₃²⁻) | < 10 | semanticscholar.org |

| Diester Anion | 2,4-Dinitrophenyl methyl phosphate (ArO–PO₂OMe⁻) | 70 | semanticscholar.org |

| Triester | 2,4-Dinitrophenyl dialkyl phosphate (ArO–PO(OR)₂) | 700 | semanticscholar.org |

| Triester (Cationic) | Diethyl 8-(N,N-dimethylamino)-1-naphthyl phosphate | 100 | semanticscholar.org |

The concept of tautomerism is relevant in understanding the reactivity of certain phosphorus compounds and nucleophiles. Phosphinylidene compounds of the type R¹R²P(O)H can exhibit prototropic tautomerism, existing in equilibrium with the trivalent P-OH form. acs.org Quantifying the rate of this tautomerization is crucial for understanding the reactivity of these compounds. acs.org

In the context of nucleophilic attack on phosphate esters, tautomerism of the nucleophile itself can be a key consideration. For example, the reaction of hydroxylamine and its derivatives with phosphate triesters is presumed to proceed through the oxygen atom of the zwitterionic ammonia (B1221849) oxide tautomers. researchgate.net This suggests that the reactive form of the nucleophile might be a minor tautomeric species in equilibrium with the more stable form. The attack by these hydroxylamine derivatives on the cationic form of diethyl 8-(N,N-dimethylamino)-1-naphthyl phosphate is a case where this consideration is particularly relevant. researchgate.net The formation of these reactive tautomers can be influenced by the reaction medium and conditions.

Concerted Proton Transfer and Transition State Characterization

The hydrolysis of phosphate esters, including naphthyl phosphate esters like dimethyl 1-naphthyl phosphate, is a fundamental reaction in organic and biological chemistry. The mechanism of this process, particularly the involvement of proton transfer and the nature of the transition state, has been a subject of extensive theoretical and experimental investigation. While specific kinetic data for this compound is not extensively detailed in the literature, the general principles governing the hydrolysis of related phosphate esters provide a strong framework for understanding its reactivity.

The hydrolysis of phosphate esters can proceed through different mechanistic pathways, primarily categorized as associative, dissociative, or a concerted process that lies between these two extremes. rutgers.edu In a concerted mechanism, the bond formation to the nucleophile (e.g., a water molecule) and the bond cleavage to the leaving group (the naphthoxy group in this case) occur in a single step. frontiersin.org

Computational studies on the hydrolysis of phosphate monoester dianions, which share mechanistic features with diesters, have highlighted the critical role of proton transfer from the attacking water molecule. nih.gov This transfer can occur in a concerted fashion with the nucleophilic attack. nih.gov For the hydrolysis of p-nitrophenyl phosphate, a concerted mechanism where the proton is transferred from the incoming water molecule has been proposed. nih.gov This process helps to stabilize the developing negative charge on the phosphate and facilitates the departure of the leaving group. It is plausible that a similar concerted proton transfer mechanism is operative in the hydrolysis of this compound.

The transition state in these reactions is a key determinant of the reaction rate and mechanism. For many phosphate ester hydrolysis reactions, the transition state is described as a pentacoordinate phosphorane-like species. rutgers.edu The character of this transition state can be more "associative," with significant bond formation to the nucleophile, or more "dissociative," with substantial cleavage of the bond to the leaving group.

Theoretical studies on the hydrolysis of phosphate diesters suggest that the transition state involves a significant degree of negative charge buildup. rutgers.edu The stabilization of this charge is crucial for the reaction to proceed. In enzymatic reactions, this stabilization is often achieved by positively charged residues in the active site. rutgers.edu In non-enzymatic solution reactions, solvent molecules play a vital role in stabilizing this charged transition state.

Kinetic isotope effect studies and Brønsted analysis of related phosphotriester hydrolysis reactions have provided evidence for an early associative transition state. nih.gov This indicates that bond formation to the nucleophile is well-advanced at the transition state, while the subsequent proton transfers are not the rate-limiting step. nih.gov The nature of the leaving group also significantly influences the reaction rate and the character of the transition state.

The table below summarizes general mechanistic features applicable to the hydrolysis of phosphate esters, which are relevant for understanding the reaction of this compound.

| Mechanistic Feature | Description | Relevant Compounds Studied |

| Reaction Pathway | Can be associative, dissociative, or concerted. rutgers.edu | Phosphate monoesters and diesters rutgers.edunih.gov |

| Proton Transfer | Often concerted with nucleophilic attack from water. nih.gov | p-Nitrophenyl phosphate nih.gov |

| Transition State | Pentacoordinate phosphorane-like structure. rutgers.edu | Phosphate diesters rutgers.edu |

| Transition State Character | Can range from associative to dissociative. Evidence for early associative transition states in some systems. nih.gov | Phosphotriesters nih.gov |

It is important to note that while these findings from related systems provide a strong basis for understanding the reaction of this compound, specific experimental and computational studies on this particular compound would be necessary to fully elucidate the fine details of its reaction mechanism and transition state.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanics (QM) forms the fundamental basis for understanding chemical bonding and reactivity. QM calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the energetics of transition states and intermediates.

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. These calculations are crucial for exploring potential energy surfaces and elucidating the step-by-step pathways of chemical reactions. While specific ab initio studies focused solely on dimethyl 1-naphthyl phosphate (B84403) are not prevalent in the provided literature, the principles are widely applied to similar organophosphate systems. For instance, in the study of phosphodiester bond hydrolysis, a model compound, dimethylphosphate, was used to calculate the potential energy surface for its reaction with a nucleophile (water or hydroxide). researchgate.net Such calculations typically involve determining the geometries of reactants, products, and transition states.

The process involves:

Geometry Optimization: Finding the lowest energy arrangement of atoms for each species in the reaction.

Frequency Analysis: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

These methods can distinguish between different proposed mechanisms, such as associative, dissociative, or concerted pathways, by comparing the activation energies required for each. For example, a reaction mechanism that proceeds through a high-energy carbinolamine intermediate might be deemed less favorable than an alternative pathway. acs.org

Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for complex systems. nih.gov DFT is used extensively to study the electronic structure, molecular geometry, and reaction pathways of organophosphate compounds. mdpi.comnih.gov

In DFT, the electronic energy of a system is determined from its electron density. The choice of the functional is critical for accuracy. Studies benchmarking various DFT functionals for the hydrolysis of dimethylphosphate found that hybrid functionals like MPWB1K, MPW1B95, and PBE1PBE provide high accuracy for calculating activation and reaction energies when compared to high-level methods like CCSD(T). researchgate.net The selection of an appropriate basis set, such as 6-311+G(2d,2p), is also vital for achieving a balance between accuracy and computational demand. researchgate.net

DFT studies can provide detailed insights into:

Reaction Energetics: Calculating the energy profile of a reaction, including activation barriers and the stability of intermediates. For example, DFT can show that certain reaction mechanisms are disfavored by a significant energy margin (e.g., ~30 kcal/mol) due to factors like geometric distortion. nih.gov

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the reactivity and electron-donating or -accepting capabilities of molecules like dimethyl 1-naphthyl phosphate. mdpi.com

Structural Properties: Optimization of molecular geometries to predict bond lengths, angles, and dihedral angles with high precision. nih.gov

| DFT Functional | Key Characteristics | Performance in Phosphate Hydrolysis Studies |

|---|---|---|

| MPWB1K | Hybrid meta-GGA | Ranked as one of the most accurate for both activation and reaction energies. |

| MPW1B95 | Hybrid meta-GGA | Considered highly accurate for overall reaction energies. |

| PBE1PBE (PBE0) | Hybrid GGA | Recommended as an accurate functional for calculating energies of dimethylphosphate hydrolysis. |

| B3LYP | Hybrid GGA | A standard and widely used functional, though newer functionals have shown improved performance for specific applications. researchgate.netnih.gov |

| M06-2X | Hybrid meta-GGA with high amount of HF exchange | Often used for studying non-covalent interactions and reaction kinetics. nih.gov |

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable for studying how a ligand like this compound interacts with biological macromolecules such as enzymes.

Simulations of enzyme-ligand complexes are critical for understanding the molecular basis of substrate recognition and catalysis. tdx.cat For naphthyl phosphates, these simulations can reveal how the molecule binds to an enzyme's active site and the conformational changes that occur upon binding. nih.govsemanticscholar.org Molecular dynamics (MD) simulations are a key tool in this area, providing a dynamic view of the complex over time. semanticscholar.org

These simulations can elucidate:

Binding Stability: The stability of the enzyme-ligand complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's active site over the course of the simulation. semanticscholar.org

Intermolecular Forces: The specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the naphthyl group, the phosphate moiety, and amino acid residues, can be identified and quantified. semanticscholar.org

Conformational Adjustments: Both the ligand and the enzyme may undergo conformational changes to achieve an optimal fit. MD simulations can capture this "induced fit" process. semanticscholar.org

For example, simulations of kinases, a class of enzymes that catalyze phosphoryl transfer reactions, are used to study the large-scale motions associated with ligand binding, which are essential for both catalysis and regulation. tdx.catnih.gov

Computational methods are employed to identify and characterize the binding pockets and subsites within an enzyme's active site that accommodate different parts of a ligand. nih.gov For a molecule like this compound, this would involve identifying subsites that interact with the naphthyl ring, the phosphate group, and the methyl esters.

Methods for this analysis include:

Ligand-Mapping Simulations: In this approach, probe molecules (e.g., benzene) are included in simulations with the target protein to map out favorable binding regions within a pocket. This technique can help sample different conformations of flexible binding sites. nih.gov

Structural Comparison Algorithms: Tools like Pfinder use a library of known phosphate-binding motifs to scan a protein structure and predict potential phosphate-binding sites. nih.gov The predictions are then filtered based on geometric criteria and sequence conservation.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. It is often used as a starting point for more extensive MD simulations. semanticscholar.org

Analysis of these subsites reveals the key amino acid residues responsible for binding affinity and specificity. For instance, hydrophobic residues would be expected to form a subsite for the naphthyl group, while charged or polar residues would interact with the phosphate moiety.

Conformational Analysis and Molecular Dynamics Simulations of Organophosphate Systems

Organophosphate molecules can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations are the primary computational tool for exploring the conformational landscape and dynamic behavior of molecules like this compound in different environments. nih.govmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to visualize molecular motion over time. nih.gov The accuracy of these simulations depends heavily on the chosen force field (e.g., AMBER, CHARMM), which defines the potential energy of the system. nih.govmdpi.com

Key insights from MD simulations of organophosphate systems include:

Conformational Ensembles: Instead of a single static structure, molecules in solution exist as an ensemble of conformations. MD simulations can generate these ensembles and determine the probability of finding the molecule in a particular shape. mdpi.comnih.gov

Structural Dynamics: Metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated from the simulation trajectory to quantify the stability and flexibility of the molecule or its parts. semanticscholar.org For example, the terminal tails of a protein are often observed to be more flexible than its core. semanticscholar.org

Solvent Effects: Simulations explicitly include solvent molecules (e.g., water), allowing for a realistic investigation of how the environment influences the conformation and dynamics of the organophosphate. nih.gov

| Parameter | Description | Common Choice/Value |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | AMBER (e.g., ff19SB), CHARMM (e.g., CHARMM36m), GROMOS |

| Water Model | A model to represent water molecules in the simulation box. | TIP3P, TIP4P-D |

| Ensemble | The statistical ensemble used to control thermodynamic variables. | NPT (constant Number of particles, Pressure, and Temperature) |

| Time Step | The interval between successive steps in the integration of the equations of motion. | 2 fs (femtoseconds) |

| Simulation Length | The total duration of the simulated time. | Nanoseconds (ns) to microseconds (µs) |

| Boundary Conditions | Defines how the simulation box edges are handled to mimic a larger system. | Periodic Boundary Conditions (PBC) |

| Long-Range Electrostatics | Method to handle long-range electrostatic interactions efficiently. | Particle Mesh Ewald (PME) |

Computational Approaches in Catalyst Design and Molecular Recognition

Computational chemistry has emerged as a powerful tool in the rational design of catalysts and in understanding the intricacies of molecular recognition. For organophosphorus compounds like this compound, computational methods provide invaluable insights into their electronic structure, reactivity, and interaction with other molecules. These theoretical investigations enable the prediction of catalytic activity and the elucidation of binding mechanisms, thereby guiding experimental efforts.

Catalyst Design

In the realm of catalyst design, computational approaches, particularly Density Functional Theory (DFT), are employed to model the geometric and electronic properties of potential catalysts. These methods can predict how the structure of a molecule like this compound might be optimized to enhance its catalytic efficiency in various reactions.

For instance, computational studies on organophosphorus ligands, which are structurally related to this compound, have demonstrated the ability to create extensive libraries of virtual ligands. By calculating key physicochemical descriptors for each ligand, such as their steric and electronic parameters, machine learning models can be trained to predict catalytic performance. This data-driven approach accelerates the discovery of novel and more effective catalysts by systematically exploring a vast chemical space that would be impractical to investigate through experimental synthesis and testing alone.

DFT calculations can elucidate reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation barriers. This information is crucial for understanding how a catalyst influences a reaction and for designing new catalysts with lower activation energies, leading to higher reaction rates. For example, in reactions where a phosphate group might act as a leaving group or as a coordinating site for a metal center, DFT can model these interactions and predict the most favorable pathways.

Molecular Recognition

Molecular recognition is fundamental to many biological and chemical processes, including enzyme catalysis, substrate binding, and the action of therapeutic agents. Computational methods are instrumental in studying how molecules like this compound interact with specific receptors or binding sites.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, docking studies could be used to investigate its interaction with the active site of an enzyme. Such studies provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the bulky naphthyl group and the polar phosphate ester moiety of this compound would be key features governing its binding orientation and affinity.

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular recognition. MD simulations can model the behavior of the ligand and receptor over time, providing insights into the conformational changes that may occur upon binding and the stability of the resulting complex. These simulations can also be used to calculate binding free energies, which provide a quantitative measure of the affinity between the ligand and the receptor.

A computational study on substituted naphthoxy-phthalonitrile derivatives, which share the naphthyl functional group, utilized DFT at the B3LYP/6-311G(d,p) level to perform geometry optimizations and frequency calculations. nih.gov The Natural Bond Orbital (NBO) analysis in this study revealed that π→π* and n→π* interactions significantly contributed to the stabilization of the molecules. nih.gov Frontier Molecular Orbital (FMO) energy analysis was also conducted to determine the electrodonating power of the compounds. nih.gov Such computational analyses could be applied to this compound to understand its electronic properties and reactivity in the context of molecular recognition.

The following table provides a representative example of data that could be generated from a computational study on the interaction of this compound with a hypothetical receptor protein.

| Computational Parameter | Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | Predicts strong binding to the receptor. |

| Hydrogen Bonds | 2 | Indicates specific polar interactions with receptor residues. |

| Hydrophobic Contacts | 15 | Highlights the role of the naphthyl group in binding. |

| RMSD of Ligand (Å) | 1.2 | Shows the stability of the ligand's binding pose over the simulation time. |

This table is a representative example of data from a hypothetical molecular docking and dynamics study and is for illustrative purposes.

Applications in Advanced Organic Synthesis and Catalysis

Organophosphates as Versatile Substrates in Cross-Coupling Reactions (e.g., Kumada Reaction)

Organophosphates, including aryl phosphates like dimethyl 1-naphthyl phosphate (B84403), have been successfully employed as electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems. The phosphate group, once considered a poor leaving group compared to traditional halides, has been shown to be effective under specific catalytic conditions, offering an alternative to aryl halides and triflates. mdpi.comacs.org

The Kumada-Tamao-Corriu reaction, which typically couples a Grignard reagent with an organic halide, can be adapted to use organophosphates. organic-chemistry.org Nickel and palladium catalysts are commonly used to facilitate this transformation. organic-chemistry.org The catalytic cycle generally involves oxidative addition of the catalyst to the aryl phosphate, transmetalation with the Grignard reagent, and reductive elimination to yield the biaryl product and a metal(0) species. mdpi.com The use of specific ligands, such as electron-rich phosphines, can be crucial for achieving high efficiency and selectivity. nih.gov

Beyond the Kumada reaction, aryl phosphates are also competent substrates in other key cross-coupling reactions, including the Suzuki, Negishi, and Hiyama reactions, which utilize organoboron, organozinc, and organosilicon reagents, respectively. mdpi.comacs.org This versatility makes organophosphates like dimethyl 1-naphthyl phosphate valuable and accessible precursors for complex molecular architectures. mdpi.com

Table 1: Overview of Cross-Coupling Reactions Utilizing Organophosphate Substrates

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd Complexes | First cross-coupling reaction developed; uses readily available Grignard reagents. organic-chemistry.orgresearchgate.net |

| Suzuki Coupling | Organoboronic Acid/Ester (R-B(OR)₂) | Pd Complexes | Tolerant of many functional groups; mild reaction conditions. mdpi.comacs.org |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Ni or Pd Complexes | High reactivity and functional group tolerance. mdpi.com |

| Hiyama Coupling | Organosilicon Reagent (R-SiR'₃) | Pd Complexes | Activated by fluoride; low toxicity of silicon byproducts. |

Role in Phosphoryl Transfer Chemistry and Its Synthetic Utility

Phosphoryl transfer reactions are fundamental processes in chemistry and biology, underpinning energy metabolism, signal transduction, and the synthesis of nucleic acids. nih.govusu.edu These reactions involve the transfer of a phosphoryl group (PO₃) from a phosphate ester, such as this compound, to a nucleophile. usu.edu The mechanism of this transfer is a subject of extensive study and can proceed through several pathways. nih.govfrontiersin.org

The primary mechanistic possibilities include:

Associative (Addition-Elimination, A_N + D_N): This two-step pathway involves the formation of a pentacoordinate phosphorane intermediate. nih.govresearchgate.net

Dissociative (Elimination-Addition, D_N + A_N): This pathway proceeds through a highly reactive, short-lived metaphosphate intermediate (PO₃⁻). nih.govresearchgate.net

Concerted (S_N2-like, A_N D_N): This is a single-step mechanism where the nucleophile attacks as the leaving group departs, passing through a single pentacoordinate transition state. nih.govlibretexts.org

For simple phosphate esters, the reaction mechanism often exists on a continuum between these extremes, influenced by factors like the nature of the leaving group, the nucleophile, and solvent conditions. frontiersin.orgacs.org The hydrolysis of 1-naphthyl phosphate, for instance, is a classic substrate used in assays for enzymes like acid phosphatase, demonstrating the lability of the naphthyl-phosphate bond under catalytic conditions. researchgate.net The synthetic utility of phosphoryl transfer extends to the phosphorylation of alcohols, amines, and other nucleophiles, a key step in the synthesis of many biologically active molecules and organophosphorus compounds.

Table 2: Mechanistic Pathways in Phosphoryl Transfer Reactions

| Mechanism | Description | Key Intermediate/Transition State | Analogy in Carbon Chemistry |

|---|---|---|---|

| Associative | Stepwise: Nucleophilic attack followed by leaving group departure. | Pentacoordinate Phosphorane Intermediate | Nucleophilic Acyl Substitution |

| Concerted | Single step: Simultaneous bond formation and breaking. | Pentacoordinate Transition State | S_N2 Reaction |

| Dissociative | Stepwise: Leaving group departs first, followed by nucleophilic attack. | Metaphosphate Intermediate | S_N1 Reaction |

Development of Phosphorus-Based Catalytic Systems in Organic Transformations

The versatility of the phosphorus atom has led to the development of a wide array of phosphorus-based catalysts for organic reactions. nih.govnih.gov While this compound itself is not a catalyst, it represents a class of organophosphorus compounds that can be precursors to or components of catalytic systems. Phosphorus-based catalysis is broadly categorized, including nucleophilic phosphine (B1218219) catalysis, Brønsted acid catalysis by phosphoric acids, and Lewis base catalysis by phosphine oxides. nih.govacs.org

Nucleophilic Phosphine Catalysis: Tertiary phosphines act as potent nucleophiles that can initiate catalytic cycles by adding to electrophilic partners like alkynes or allenes. nih.govacs.org

Chiral Phosphoric Acid Catalysis: Binaphthyl-derived phosphoric acids (BINOL-phosphoric acids) are powerful chiral Brønsted acid catalysts for a vast number of enantioselective transformations. nih.govresearchgate.net

Phosphine Oxide Lewis Base Catalysis: The oxygen atom of a phosphine oxide can act as a Lewis base, activating substrates in various reactions. nih.govwikipedia.org

The development of these systems often relies on the synthesis of structurally diverse and electronically tunable phosphorus compounds. nih.gov The naphthyl group, present in this compound, is a common scaffold in high-performance ligands and organocatalysts, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL. researchgate.net These structures can be synthesized through multi-step sequences where an organophosphate might serve as a starting material for introducing the phosphorus moiety. researchgate.netmdpi.com

Table 3: Major Types of Organophosphorus Catalysis

| Catalysis Type | Active Species | Role of Phosphorus Compound | Example Application |

|---|---|---|---|

| Nucleophilic Phosphine Catalysis | Tertiary Phosphine (R₃P) | Nucleophile | Morita–Baylis–Hillman reaction. acs.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid (e.g., BINOL-PA) | Proton Donor | Enantioselective additions to imines. nih.gov |

| Lewis Base Catalysis | Phosphine Oxide (R₃P=O) | Lewis Base | Asymmetric allylation reactions. nih.gov |

| Phase Transfer Catalysis | Phosphonium (B103445) Salt (R₄P⁺X⁻) | Phase Transfer Agent | Asymmetric alkylations. nih.gov |

Exploration of Radical Processes and Spin-Center Shifts in Organophosphate Chemistry

While many reactions of organophosphates are ionic, their involvement in radical processes is a growing area of interest. researchgate.net Tertiary phosphines and other organophosphorus compounds can mediate or participate in single-electron transfer (SET) processes, generating radical intermediates that can undergo unique transformations. nih.govresearchgate.net For instance, photoredox catalysis can utilize phosphine-based systems to generate phosphoranyl radicals, which are key intermediates in C-C bond-forming reactions. researchgate.net

A fascinating phenomenon relevant to this area is the spin-center shift (SCS) . acs.org SCS is a radical translocation process where the radical center shifts, typically to an adjacent atom, coupled with an ionic movement like the elimination of a leaving group. acs.org This process was first identified in key biological transformations, such as in the action of ribonucleotide reductase enzymes. acs.org In synthetic chemistry, SCS provides a pathway for complex rearrangements and functionalizations. For example, a radical adjacent to a phosphate group can trigger the elimination of the phosphate, effectively shifting the radical center and leading to fragmentation. acs.org This reactivity highlights the potential for organophosphates to act as precursors in radical cascades, where the phosphate group serves as a radical-leaving group to drive specific reaction pathways. acs.org

Table 4: Radical Processes Involving Organophosphorus Compounds

| Process | Description | Key Intermediate | Synthetic Outcome |

|---|---|---|---|

| Phosphine-Mediated SET | A phosphine donates a single electron to a substrate, or a phosphonium salt accepts an electron. researchgate.net | Radical ions | Generation of radical precursors for coupling or cyclization. |

| Phosphoranyl Radical Formation | Addition of a radical to a P(III) or P(V) center. researchgate.net | Phosphoranyl radical | Catalytic cycles for bond formation. |

| Spin-Center Shift (SCS) | 1,2-radical translocation coupled with elimination of an adjacent leaving group (e.g., phosphate). acs.org | Transient radical species | Fragmentations, rearrangements, and remote functionalizations. |

Integration into Cyclometalation Chemistry with Naphthyl Phosphines

Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, a ring structure containing the metal atom. This reaction typically involves the activation of a C-H bond. researchgate.netrsc.org Naphthyl phosphines, which are derivatives of the naphthyl structure found in this compound, are exceptional ligands for cyclometalation reactions. researchgate.netnih.gov The phosphorus atom of the phosphine coordinates to the metal, positioning the naphthyl ring in proximity to the metal center and facilitating the intramolecular activation of a C-H bond on the ring to form a stable (P,C)-cyclometalated complex. researchgate.netrsc.org

These cyclometalated complexes, particularly with metals like iridium, rhodium, palladium, and platinum, exhibit high thermal and chemical stability. researchgate.netrsc.orgnih.gov They are not merely chemical curiosities but have proven to be highly competent catalysts and key intermediates in a variety of organic transformations, including C-H functionalization, cross-coupling, and hydrogenation reactions. researchgate.netnih.gov The rigid structure imparted by the metallacycle can influence the selectivity and efficiency of the catalytic process. researchgate.net

This compound can be considered a potential synthetic precursor to the di(1-naphthyl)phosphine ligands required for these reactions. A synthetic sequence would involve converting the phosphate ester to a naphthol, followed by transformation into a halonaphthalene and subsequent phosphination. This connection highlights the role of simple organophosphates as starting points for the synthesis of complex, high-value ligands for catalysis.

Table 5: Examples of Cyclometalated Complexes from Naphthyl Phosphines

| Metal Center | Phosphine Ligand Type | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Iridium (Ir) | Di(α-naphthyl)phenylphosphine | Double cyclometalated [Cp*Ir(C^P^C)] complex. nih.gov | Catalysis, study of C-H activation. |

| Rhodium (Rh) | Dinaphthyl phosphines | Single or double cyclometalated complexes. nih.gov | Catalytic alkyne insertions. nih.gov |

| Palladium (Pd) | Naphthyl phosphines | (P,C)-cyclometalated Pd(II) complexes. researchgate.net | Cross-coupling reactions, C-H functionalization. |

| Platinum (Pt) | Naphthyl phosphines | Luminescent (P,C)-cyclometalated Pt(II) complexes. rsc.org | Materials science, photophysics. |

Compound Reference Table

Biochemical Transformations and Enzymatic Interactions

Enzymatic Demethylation and Dealkylation Pathways of Dimethyl Phosphate (B84403) Triesters

The biotransformation of dimethyl phosphate triesters, such as dimethyl 1-naphthyl phosphate, is a critical process in their detoxification and metabolism. Two primary enzymatic pathways are involved: demethylation mediated by glutathione (B108866) alkyltransferases and oxidative dealkylation by hepatic microsomal enzymes.

Glutathione S-alkyltransferases play a significant role in the detoxification of dimethyl phosphate triesters. nih.gov These enzymes, found in the soluble fraction of the liver in various mammals including mice, rats, rabbits, and pigs, catalyze the transfer of a methyl group from the phosphate triester to glutathione (GSH). nih.govnih.gov This reaction results in the formation of S-methylglutathione and the corresponding demethylated phosphate ester. nih.gov

The enzyme demonstrates a preference for methyl groups, removing them at a rate 50 to 100 times faster than ethyl groups. nih.govnih.gov This high efficiency in demethylation suggests that this pathway is a crucial mechanism for detoxifying organophosphorus compounds containing methoxy-phosphine groups. nih.gov Research has utilized this compound as a substrate to assay the activity of this enzyme, which was purified 45-fold from pig liver. nih.gov

Table 1: Relative Demethylation Rates by Glutathione S-Alkyltransferase

| Alkyl Group | Relative Rate of Removal |

| Methyl | 100 |

| Ethyl | 1-2 |

Another major pathway for the metabolism of dimethyl phosphate triesters is oxidative dealkylation, carried out by enzymes located in the microsomal fraction of the liver. nih.govnih.gov This process is dependent on the presence of molecular oxygen and NADPH, characteristic of mixed-function oxidase systems. nih.gov

The mechanism involves the hydroxylation of the α-carbon of an alkyl group, which is subsequently eliminated as an aldehyde, leading to the dealkylated phosphate ester. nih.govnih.gov Studies have shown that dimethyl phosphate triesters are effectively dealkylated by rabbit liver microsomal preparations. nih.govnih.gov There are notable species-specific differences in the activity of these enzymes. For instance, in liver slices, the relative rates of dealkylation were found to be 1, 8, 24, and 88 for rats, mice, rabbits, and dogs, respectively. nih.govnih.gov

Table 2: Species-Dependent Relative Rates of Oxidative Dealkylation

| Species | Relative Rate |

| Rat | 1 |

| Mouse | 8 |

| Rabbit | 24 |

| Dog | 88 |

Interactions with Hydrolases and Phosphatases

This compound and related naphthyl phosphates can serve as substrates for and modulators of various hydrolases, particularly phosphatases.

Naphthyl phosphates are commonly used as substrates to measure the activity of both acid and alkaline phosphatases. researchgate.netabcam.comnih.gov The enzymatic hydrolysis of 1-naphthyl phosphate by acid phosphatase, for example, releases 1-naphthol (B170400), which can be monitored spectrophotometrically to determine reaction kinetics. researchgate.netnih.gov The kinetic parameters, K_m and k_cat, for human prostatic acid phosphatase have been determined using the 1-naphthyl phosphate assay at various pH levels. nih.gov

Similarly, alkaline phosphatases, which are widespread from bacteria to humans, catalyze the hydrolysis of phosphate monoesters like naphthyl phosphates. nih.gov These enzymes typically have an alkaline pH optimum and their activity can be assayed using chromogenic substrates like p-nitrophenylphosphate (pNPP), which produces a colored product upon hydrolysis. abcam.comsigmaaldrich.comcolby.edu The choice of substrate, such as 1-naphthyl phosphate, is crucial for obtaining accurate measurements of phosphatase activity, and specifications for high-quality substrates have been established. nih.gov

Protein phosphatases are key regulators of cellular processes, and their activity can be influenced by various compounds. scbt.com While direct modulation of protein phosphatase activity by this compound is not extensively documented, related naphthyl compounds and the general class of organophosphates can interact with these enzymes.

Protein phosphatases are broadly classified into those that act on phosphotyrosine residues and those that act on phosphoserine/threonine residues. The activity of these enzymes can be distinguished by using specific inhibitors and activators. For instance, protein tyrosine phosphatases are inhibited by zinc ions and vanadate, while serine/threonine phosphatases are often sensitive to other inhibitors. Given the structural similarity, it is plausible that naphthyl phosphates could act as competitive inhibitors or otherwise modulate the activity of certain protein phosphatases, such as PP1 and PP2A, which are crucial for regulating transcription and other cellular events. nih.gov

Enzyme-Mimetic Systems and Biomimetic Catalysis for Phosphate Ester Hydrolysis

The hydrolysis of stable phosphate esters, including triesters like this compound, is a significant area of research in biomimetic chemistry. Scientists have developed various enzyme-mimetic systems to catalyze this reaction.

These synthetic catalysts often aim to replicate the function of natural phosphatases. nih.gov Metal ions play a crucial role in the catalytic mechanism of many phosphatases, and their impact on the hydrolysis of phosphate esters has been a focus of study. rsc.org For instance, the presence of two metal ions can favor an associative (A_N + D_N) reaction mechanism for hydrolysis. rsc.org

Cerium-based catalysts, including CeO₂ nanoparticles and cerium-based metal-organic frameworks (MOFs), have shown remarkable activity in hydrolyzing a range of phosphate esters, from monoesters to triesters. semanticscholar.org These systems function through a cooperative mechanism where Ce⁴⁺ activates the phosphate substrate and Ce³⁺ provides a nucleophilic hydroxide (B78521). semanticscholar.org Additionally, thermal polymers of amino acids have been shown to catalyze the hydrolysis of phosphate ester bonds, demonstrating another approach to biomimetic catalysis. nih.gov The study of such systems provides insights into both enzymatic mechanisms and the development of novel catalysts for the degradation of organophosphorus compounds. nih.govacs.org

Inhibition of Cholinesterase Enzymes by Naphthyl Phosphate Analogues

Organophosphorus compounds represent a significant class of cholinesterase inhibitors, primarily due to their ability to phosphorylate a critical serine hydroxyl group within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This interaction forms a stable, covalent bond that effectively inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve impulse transmission. researchgate.net Within this broad category of inhibitors, naphthyl phosphate analogues have been a subject of study to understand the structure-activity relationships that govern their inhibitory potency and selectivity.

Research into dialkyl aryl phosphates has provided insights into how the structural characteristics of these molecules influence their interaction with cholinesterases. The nature of the aryl group, in particular, plays a critical role in determining the inhibitory strength. Studies have shown that increasing the size of the aryl substituent from a phenyl to a naphthyl group can significantly enhance inhibitory activity. researchgate.net This enhancement is attributed to the larger surface area of the naphthyl ring, which can lead to more favorable interactions within the enzyme's active site gorge.

Further investigation into naphthyl phosphate analogues has revealed that the position of the phosphate ester on the naphthalene (B1677914) ring is a key determinant of inhibitory selectivity and potency. For instance, a comparative study of dibutyl naphthyl phosphate isomers demonstrated a notable difference in their ability to inhibit BChE. The 2-naphthyl analogue was found to be a significantly more potent inhibitor of BChE than the 1-naphthyl analogue, exhibiting a 10-fold lower inhibition constant (Kᵢ). researchgate.net This suggests that the stereochemistry of the inhibitor and its orientation within the BChE active site are crucial for effective binding and inhibition. While AChE activity remains relatively stable or may decline in the progression of certain neurodegenerative diseases, BChE activity has been observed to increase, making selective BChE inhibitors a topic of considerable interest. researchgate.net

The table below summarizes the comparative inhibitory effects of different aryl phosphate structures, highlighting the impact of the naphthyl group and its isomeric forms on butyrylcholinesterase inhibition.

Table 1: Comparative Inhibition of Butyrylcholinesterase (BChE) by Aryl Phosphate Analogues

| Compound/Analogue Class | Key Structural Feature | Observation on BChE Inhibition |

|---|---|---|

| Dibutyl Phenyl Phosphate | Phenyl group | Serves as a baseline for comparison. researchgate.net |

| Alkyl-substituted Phenyl Phosphates | Alkyl groups on phenyl ring | Generally more potent inhibitors than the unsubstituted phenyl phosphate. researchgate.net |

| Dibutyl 1-Naphthyl Phosphate | 1-Naphthyl group | More potent inhibitor than phenyl phosphate analogues. researchgate.net |

These findings underscore the importance of the naphthyl moiety in the design of potent cholinesterase inhibitors. The position of substitution on the naphthyl ring directly influences the molecule's ability to fit within the active site and interact with key amino acid residues, thereby dictating its inhibitory power, particularly for BChE.

Degradation Pathways in Chemical and Biological Systems

Chemical Degradation Mechanisms of Organophosphates (e.g., Free Radical Chain Scission)

Organophosphate esters, the class of compounds to which Dimethyl 1-naphthyl phosphate (B84403) belongs, are subject to various abiotic degradation processes. The primary mechanisms of chemical breakdown include hydrolysis and photodegradation, which can involve free radical chain reactions.

Hydrolysis is a significant degradation pathway for organophosphate esters. This process involves the cleavage of the ester bond, which can be catalyzed by acid or base. In the case of Dimethyl 1-naphthyl phosphate, hydrolysis can lead to the formation of dimethyl phosphate and 1-naphthol (B170400). The rate of hydrolysis is influenced by factors such as pH and temperature. Studies on similar organophosphates have shown that the presence of a hydroxide (B78521) ion can facilitate the cleavage of the P-O-aryl bond. nih.gov

Photodegradation, another critical chemical process, occurs when organophosphates absorb light energy, leading to their decomposition. This process is often enhanced by the presence of photosensitizers and can proceed through free radical mechanisms. Advanced Oxidation Processes (AOPs), such as those involving UV light in combination with hydrogen peroxide (H₂O₂), generate highly reactive hydroxyl radicals (•OH). frontiersin.org These radicals can attack the organophosphate molecule, initiating a chain reaction that leads to its degradation. frontiersin.orgresearchgate.net The degradation of organophosphate esters in aqueous solutions has been shown to be effective using photocatalytic systems, which generate these reactive oxygen species. frontiersin.org For instance, the degradation of triphenyl phosphate, an aryl-organophosphate, was significantly higher in the presence of hydroxyl radicals compared to other organophosphates. nih.gov The initial steps in the photodegradation of organophosphates can involve the cleavage of the ester bonds, leading to the formation of various intermediates. nih.gov

| Degradation Mechanism | Description | Key Factors |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, Temperature |

| Photodegradation | Decomposition due to the absorption of light energy. | Light intensity, Wavelength, Presence of photosensitizers |

| Free Radical Scission | Degradation initiated by highly reactive free radicals, such as hydroxyl radicals (•OH). | Presence of radical initiators (e.g., H₂O₂, UV light) |

Biotransformation and Metabolic Fates of Naphthyl-Containing Compounds

The biological degradation of this compound is primarily focused on the transformation of its naphthyl moiety. The initial step in its metabolism by many organisms is the enzymatic hydrolysis of the phosphate ester bond, releasing 1-naphthol. researchgate.net The subsequent fate of 1-naphthol and other naphthyl-containing compounds is determined by various biotransformation pathways.

Once 1-naphthol is formed, it can undergo several oxidative biotransformations. In many organisms, the initial attack on the naphthalene (B1677914) ring is catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com This leads to the formation of reactive epoxide intermediates, such as naphthalene-1,2-oxide. researchgate.netresearchgate.net These epoxides are unstable and can rearrange non-enzymatically to form naphthols or be enzymatically hydrated by epoxide hydrolase to form trans-dihydrodiols. researchgate.net

Further oxidation of these intermediates can occur. For example, 1-naphthol can be oxidized to 1,4-naphthoquinone. wikipedia.orgnih.gov The formation of reactive metabolites from 1-naphthol can be mediated by peroxidases or can occur directly through a superoxide-dependent mechanism. nih.gov The aquatic hyphomycete Heliscus lugdunensis has been shown to metabolize 1-naphthol into intermediates including 1-naphthylsulfate, 1-methoxy-naphthalene, and 1,4-naphthoquinone. nih.gov In mammals, naphthalene is metabolized to various products including 1-naphthol, 2-naphthol, their corresponding glucuronide and sulfate (B86663) conjugates, and various dihydroxynaphthalene and naphthoquinone isomers. researchgate.net

| Biotransformation Step | Enzyme(s) Involved | Intermediate(s) Formed |

| Initial Oxidation | Monooxygenases, Dioxygenases | Naphthalene-1,2-oxide, 1-Naphthol |

| Epoxide Hydration | Epoxide Hydrolase | trans-1,2-Dihydro-1,2-dihydroxynaphthalene |

| Further Oxidation | Peroxidases | 1,4-Naphthoquinone, 1,2-Naphthoquinone |

| Conjugation | Sulfotransferases, UDP-glucuronyltransferases | 1-Naphthylsulfate, 1-Naphthylglucuronide |

The complete breakdown, or mineralization, of the naphthalene ring is a key process in the bioremediation of naphthyl-containing compounds. This process is carried out by a diverse range of microorganisms, particularly bacteria from the genus Pseudomonas. frontiersin.org The aerobic degradation of naphthalene typically begins with the oxidation of the aromatic ring by a multicomponent enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgethz.ch This enzyme introduces two hydroxyl groups to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. frontiersin.org

This dihydrodiol is then dehydrogenated to 1,2-dihydroxynaphthalene. frontiersin.org The subsequent step is the cleavage of the aromatic ring, which is catalyzed by 1,2-dihydroxynaphthalene dioxygenase. This results in the formation of 2-hydroxychromene-2-carboxylic acid, which is then further metabolized. nih.govasm.org The pathway proceeds through several more enzymatic steps, leading to the formation of salicylate. frontiersin.orgnih.govasm.org Salicylate is a central intermediate that is then further degraded, often via catechol, and channeled into the Krebs cycle, ultimately leading to mineralization to carbon dioxide and water. frontiersin.orgmdpi.com

Under anaerobic conditions, the degradation pathway is different. For instance, in sulfate-reducing bacteria, naphthalene degradation can proceed via carboxylation to 2-naphthoic acid, which is then reduced and undergoes ring cleavage. nih.govasm.orgasm.org The final products of complete mineralization are CO₂, water, and microbial biomass. researchgate.netnih.govnih.gov

| Key Step in Mineralization | Enzyme(s) Involved | Key Intermediate(s) | Final Products |

| Initial Dioxygenation | Naphthalene Dioxygenase (NDO) | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | - |

| Dehydrogenation | Dihydrodiol Dehydrogenase | 1,2-Dihydroxynaphthalene | - |

| Ring Cleavage | 1,2-Dihydroxynaphthalene Dioxygenase | 2-Hydroxychromene-2-carboxylic acid | - |

| Conversion to Central Intermediate | Various enzymes | Salicylate, Catechol | - |

| Entry into Central Metabolism | Krebs Cycle enzymes | - | Carbon Dioxide, Water, Biomass |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of dimethyl 1-naphthyl phosphate (B84403), offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of dimethyl 1-naphthyl phosphate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the aromatic protons of the naphthyl group would be expected to appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The two methoxy (B1213986) groups (-OCH₃) attached to the phosphorus atom would give rise to a characteristic doublet in the upfield region, generally around 3.5 to 4.0 ppm. The splitting of this signal into a doublet is due to the coupling with the phosphorus-31 nucleus.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The naphthyl group would exhibit multiple signals in the aromatic region (approximately 110-150 ppm). The two equivalent methoxy carbons would appear as a single signal, likely a doublet due to coupling with the phosphorus atom, in the upfield region (around 50-60 ppm).

³¹P NMR Spectroscopy : Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound would show a single resonance in the ³¹P NMR spectrum. The chemical shift of this peak is sensitive to the electronic environment of the phosphorus atom. For comparison, other organophosphate esters exhibit a wide range of chemical shifts, but a value in the region of -5 to +5 ppm relative to a phosphoric acid standard would be anticipated for a dimethyl aryl phosphate. For instance, the structurally related methyl paraoxon (B1678428) (dimethyl 4-nitrophenyl phosphate) shows a ³¹P chemical shift at approximately -4.5 ppm. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets | H-H |

| ¹H | 3.5 - 4.0 | Doublet | H-P |

| ¹³C | 110 - 150 | Multiple Signals | |

| ¹³C | 50 - 60 | Doublet | C-P |

| ³¹P | -5 to +5 | Singlet |

Note: These are predicted values based on the analysis of similar structures and general NMR principles.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization MS (ESI-MS) : ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution ESI-MS can provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC-MS analysis, electron impact (EI) is a common ionization method. The EI mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be indicative of its structure. A very similar compound, (4,5-dimethoxy-1-naphthyl) dimethyl phosphate, shows a molecular ion and characteristic fragments. spectrabase.com Common fragmentation pathways for organophosphate esters include the loss of the alkoxy groups and cleavage of the P-O-aryl bond. Expected fragments for this compound would include ions corresponding to the loss of a methoxy group (-OCH₃), the loss of the dimethyl phosphate moiety, and the formation of a naphthyloxy cation.

Table 2: Predicted Key Mass Spectral Fragments for this compound (under EI)

| m/z | Predicted Fragment Identity |

|---|---|

| 252 | [M]⁺ (Molecular Ion) |

| 221 | [M - OCH₃]⁺ |

| 144 | [C₁₀H₈O]⁺ (Naphthol radical cation) |

| 143 | [C₁₀H₇O]⁺ (Naphthyloxy cation) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 111 | [P(O)(OCH₃)₂]⁺ (Dimethyl phosphate cation) |

Note: These are predicted fragments based on the fragmentation of similar organophosphate esters.

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the P=O (phosphoryl) stretching vibration is expected in the region of 1250-1300 cm⁻¹. The P-O-C (aryl) and P-O-C (alkyl) stretching vibrations would likely appear in the 1000-1100 cm⁻¹ and 900-1050 cm⁻¹ regions, respectively. The aromatic C-H stretching vibrations of the naphthyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene (B1677914) chromophore. Naphthalene derivatives typically exhibit strong absorption bands in the ultraviolet region. The closely related 1-naphthyl phosphate shows an absorption maximum (λmax) at approximately 286 nm. nih.gov It is expected that this compound would have a similar UV-Vis absorption profile, with strong absorbance in the UV region, making this technique suitable for quantitative analysis.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for its quantification.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Reversed-Phase HPLC (RP-HPLC) : In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. This compound, being a moderately polar compound, is well-suited for this technique. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The use of a buffered mobile phase can be important to ensure consistent ionization state and reproducible retention. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the naphthyl group (e.g., around 286 nm).

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.

Gas Chromatography (GC) : For the analysis of this compound by GC, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would likely be employed. The retention time is dependent on the column temperature program and the carrier gas flow rate. Given its molecular weight and structure, this compound should have sufficient volatility for GC analysis. Flame ionization detection (FID) or a more selective detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) could be used for quantification.

Electron Capture Gas-Liquid Chromatography : While not as common for organophosphates as for halogenated compounds, an electron capture detector (ECD) could potentially be used if derivatization with an electron-capturing group is performed, although direct analysis is more common with other detectors.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl phosphate |

| Methyl paraoxon |

| 1-Naphthyl phosphate |

| (4,5-dimethoxy-1-naphthyl) dimethyl phosphate |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

Q & A

Basic Research Questions

Q. How is dimethyl 1-naphthyl phosphate synthesized and characterized for use as a substrate in enzymatic assays?

- Methodological Answer : this compound is synthesized via phosphorylation of 1-naphthol using dimethyl phosphoryl chloride under controlled anhydrous conditions. Characterization involves HPLC to confirm purity (>98%) and NMR spectroscopy (³¹P and ¹H) to verify structural integrity. Sodium salts (e.g., 1-naphthyl phosphate monosodium salt monohydrate) are often prepared for improved solubility in aqueous buffers .

Q. What enzymatic assays utilize this compound, and how is product formation quantified?

- Methodological Answer : Alkaline phosphatase (AP) and sulfotransferases (SULT1A1) commonly hydrolyze this compound to 1-naphthol, which is quantified colorimetrically or electrochemically. For example, AP activity is measured by coupling 1-naphthol production to diazo-coupling reagents (e.g., Fast Red TR) for spectrophotometric detection at 500 nm. Alternatively, electrochemical sensors detect 1-naphthol via differential pulse voltammetry (DPV) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Storage conditions should adhere to manufacturer guidelines (e.g., −20°C for long-term stability). Waste disposal follows institutional regulations for organophosphates, with neutralization via alkaline hydrolysis recommended .

Advanced Research Questions

Q. How do isotope exchange experiments elucidate the kinetic mechanism of sulfotransferases with this compound?

- Methodological Answer : Pulse-chase experiments with [¹⁴C]-labeled 1-naphthol are conducted under equilibrium conditions (e.g., 20 μM PAPS, 4 μM PAP) to monitor 1-naphthyl sulfate formation. Data are fitted to ordered Bi-Bi kinetic models using software like SigmaPlot’s Enzyme Kinetics Module. First-order rate constants (kobs) derived from ln(1 − f) vs. time plots confirm a steady-state ordered mechanism .

Q. What conformational insights into dimethyl phosphate derivatives are provided by vibrational spectroscopy?

- Methodological Answer : Ab initio calculations (e.g., DFT at the B3LYP/6-31G* level) model the gauche-gauche (g,g) conformation of dimethyl phosphate, correlating with nucleic acid phosphodiester vibrations. Isotopomers (e.g., CD₃ or ¹³CH₃ substitutions) validate Raman and IR spectral assignments, identifying conformation-sensitive bands (e.g., PO₂⁻ symmetric stretch at 1085 cm⁻¹) .

Q. How can this compound be integrated into electrochemical biosensors for real-time monitoring?

- Methodological Answer : Immobilize AP on ITO electrodes modified with Nafion® or copper hexacyanoferrate films. The enzyme converts this compound to 1-naphthol, detected via DPV at +0.45 V (vs. Ag/AgCl). Calibration curves are linear from 0.1–50 μM, with detection limits of 0.05 μM achieved using optimized phosphate buffer (pH 7.5) .

Q. What metabolic pathways involve this compound in insects, and how are conjugates characterized?

- Methodological Answer : In vivo studies in insects (e.g., Helicoverpa armigera) use ¹⁴C-labeled this compound to trace metabolic conjugates. TLC (solvent system G) and HPLC-MS/MS identify 1-naphthyl sulfate (Rf 0.75) and glucoside (Rf 0.85), while enzymatic hydrolysis with sulfatases/glucosidases confirms structures .

Q. How do chiral derivatives of dimethyl phosphate influence asymmetric catalysis?

- Methodological Answer : (R)-(−)-BNP acid, a binaphthyl phosphate derivative, serves as a chiral ligand in hydrogenation reactions. Coordination to Rh(I) or Ru(II) centers induces enantioselectivity (up to 95% ee) in ketone reductions. Reaction optimization involves varying solvent polarity (e.g., CH₂Cl₂ vs. MeOH) and ligand-to-metal ratios .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.